molecular formula C17H17F2N3O4 B6949569 N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide

Cat. No.: B6949569
M. Wt: 365.33 g/mol
InChI Key: BBKBRMGMBYPRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide is a complex organic compound that features a difluoromethoxy group, a phenyl ring, and a pyrano[4,3-d]pyrimidin-3-yl moiety

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4/c18-17(19)26-12-3-1-11(2-4-12)7-20-15(23)8-22-10-21-14-5-6-25-9-13(14)16(22)24/h1-4,10,17H,5-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKBRMGMBYPRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide typically involves multiple steps:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)benzaldehyde.

    Synthesis of the pyrano[4,3-d]pyrimidin-3-yl intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[4,3-d]pyrimidin-3-yl structure.

    Coupling of intermediates: The final step involves coupling the difluoromethoxyphenyl intermediate with the pyrano[4,3-d]pyrimidin-3-yl intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the pyrimidin-3-yl moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the pyrano[4,3-d]pyrimidin-3-yl moiety can interact with active sites or allosteric sites on proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(trifluoromethoxy)phenyl]acetamide: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.

    N-[4-(methoxy)phenyl]acetamide: Contains a methoxy group instead of difluoromethoxy.

    N-[4-(difluoromethoxy)phenyl]propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide is unique due to the combination of its difluoromethoxy group and pyrano[4,3-d]pyrimidin-3-yl moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.